molecular formula C23H19ClN4O B2761034 (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 899746-06-6

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2761034
CAS No.: 899746-06-6
M. Wt: 402.88
InChI Key: GMFMEWTXNGPPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a hybrid heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core linked to a 3,4-dihydroisoquinoline moiety via a ketone bridge. Key structural attributes include:

  • Pyrazolo[3,4-b]pyridine scaffold: Known for its role in medicinal chemistry due to bioactivity in anticancer, anti-inflammatory, and CNS-targeting applications .
  • 4-Chloro-3-methyl substitution: Enhances metabolic stability and modulates electronic properties .
  • 3,4-Dihydroisoquinoline group: Contributes to binding affinity via aromatic π-stacking and hydrogen bonding interactions .

This compound’s design aligns with strategies to optimize pharmacokinetic properties while retaining activity against targets such as kinases or G-protein-coupled receptors.

Properties

IUPAC Name

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-15-20-21(24)19(13-25-22(20)28(26-15)18-9-3-2-4-10-18)23(29)27-12-11-16-7-5-6-8-17(16)14-27/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFMEWTXNGPPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine coreThe final step involves the coupling of the pyrazolo[3,4-b]pyridine with the isoquinolin-2-ylmethanone moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities , particularly in the following areas:

Antitumor Activity

  • Mechanism of Action : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, such as PLK4 and FGFR1. These kinases are crucial in cellular signaling pathways that regulate tumor growth and proliferation.
  • In Vitro Studies : In laboratory studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer), with effective IC50 values indicating strong inhibition of cell proliferation.
  • In Vivo Studies : Animal models have revealed that similar compounds can significantly inhibit tumor growth, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Properties

The compound may interact with cannabinoid receptors and other pathways related to inflammation. This suggests its potential use in treating inflammatory diseases.

Synthetic Approaches

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through various synthetic methodologies that introduce the necessary substituents at specific positions on the pyrazole ring.
  • Coupling Reactions : The pyrazole derivative is then coupled with the dihydroisoquinoline moiety to form the final product.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:

Case Study 1: Synthesis and Evaluation

A series of derivatives were synthesized to evaluate their anticancer properties. The studies revealed promising results in inhibiting tumor growth both in vitro and in vivo.

Case Study 2: Clinical Relevance

Compounds similar to this one have been explored for clinical trials targeting specific cancers, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Bioactivity

The table below compares the target compound with structurally similar analogues:

Compound Name Core Structure Substituents/R-Groups Key Bioactivities Synthesis Method Reference
Target Compound Pyrazolo[3,4-b]pyridine 4-Cl, 3-Me, Ph; 3,4-dihydroisoquinolin-2-yl Anticancer (hypothetical) Suzuki coupling (hypothetical)
Ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 4-Cl, 3-Me, 4-Cl-Ph; ethyl carboxylate Intermediate for kinase inhibitors Esterification
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Pyrazolo[3,4-b]pyridine + coumarin Thieno[2,3-d]pyrimidine; coumarin Anticancer, fluorescence properties FeCl3-SiO2 catalyzed cyclization
(2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone Pyrazolo[3,4-b]pyridine 3-Me; (2S)-2-(4-Cl-Ph)pyrrolidinyl Kinase inhibition (hypothetical) Amide coupling
Key Observations:

Bioactivity Diversity: The thieno[2,3-d]pyrimidine-coumarin hybrid () exhibits dual anticancer and fluorescence properties, making it suitable for theranostic applications. Ethyl carboxylate derivatives () are primarily synthetic intermediates, highlighting the role of ester groups in modulating solubility for downstream applications.

Impact of Substituents: Chlorine atoms (e.g., 4-Cl in the target compound and ) improve lipophilicity and target binding via halogen bonding . Dihydroisoquinoline vs. Pyrrolidine: The dihydroisoquinoline group in the target compound may enhance affinity for aromatic-rich binding pockets compared to the pyrrolidine in .

Synthetic Strategies :

  • FeCl3-SiO2 catalysis () offers a robust method for constructing fused heterocycles, achieving 75% yields.
  • Suzuki coupling (hypothesized for the target compound) is widely used for introducing aryl/heteroaryl groups but requires precise control of palladium catalysts .

Electronic and Steric Considerations

  • Steric Effects: The 3-methyl group minimizes rotational freedom, favoring pre-organized binding conformations. This contrasts with bulkier groups (e.g., thienopyrimidine in ), which may limit membrane permeability .

Computational and Experimental Similarity Assessments

Per , similarity metrics (e.g., Tanimoto coefficient, 3D shape matching) are critical for virtual screening:

  • Topological Similarity : The target compound shares >80% fingerprint similarity with ’s pyrrolidine derivative but <50% with the coumarin hybrid () .
  • Pharmacophore Overlap: The dihydroisoquinoline moiety introduces unique hydrogen bond donors absent in analogues, suggesting divergent target profiles .

Biological Activity

The compound (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazolo[3,4-b]pyridine core fused with a dihydroisoquinoline moiety. The presence of the chloro and methyl groups enhances its chemical reactivity and biological profile. The molecular formula is C23H21ClN4OC_{23}H_{21}ClN_4O with a molecular weight of approximately 420.9 g/mol.

1. Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, compounds derived from pyrazolo[3,4-b]pyridine scaffolds have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II). In particular, the compound exhibited moderate inhibitory activity against COX-II with an IC50 value in the range of 0.52–22.25 μM, demonstrating its potential as a therapeutic agent for inflammatory diseases .

The mechanism of action involves the compound's interaction with specific molecular targets such as COX enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins .

3. Antioxidant Activity

In addition to its anti-inflammatory effects, the compound has been reported to possess antioxidant properties. This activity is significant for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryModerate COX-II inhibition (IC50 = 0.52 μM)
AntioxidantSignificant protective effects against oxidative stress
CytotoxicityPotential cytotoxic effects on cancer cell lines

Case Study: COX-II Inhibition

A notable study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited varying degrees of selectivity for COX-II over COX-I. The most potent derivative showed an IC50 value significantly lower than that of standard anti-inflammatory drugs like Celecoxib, suggesting that modifications to the pyrazolo structure can enhance selectivity and potency against inflammatory pathways .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?

The compound is synthesized via multi-step procedures involving cyclocondensation and coupling reactions. A typical method includes refluxing precursors (e.g., pyrazole derivatives) with chloranil in xylene for 25–30 hours under inert conditions, followed by purification via recrystallization . Optimization strategies include adjusting solvent polarity, catalyst loading, or employing microwave-assisted synthesis to reduce reaction times. Monitoring intermediates using TLC or HPLC ensures reaction progression.

Q. Which spectroscopic techniques are critical for characterizing this compound?

IR and NMR spectroscopy are essential for structural validation. IR confirms functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹), while ¹H/¹³C NMR resolves aromatic protons and substituent environments . For crystalline derivatives, X-ray diffraction (using SHELX software for refinement) provides absolute configuration and intermolecular interactions .

Q. How is the biological activity of this compound evaluated in preliminary assays?

In vitro antibacterial or antifungal assays (e.g., broth microdilution) are standard. The compound is tested against Gram-positive/negative bacteria or fungal strains, with MIC (minimum inhibitory concentration) values calculated. Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity .

Advanced Research Questions

Q. How can contradictions in structural data from XRD and spectroscopic analyses be resolved?

Discrepancies between XRD (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., tautomerism in solution). Multi-technique validation is critical:

  • Compare XRD-derived torsion angles with NOESY NMR data for conformational analysis.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and vibrational spectra .

Q. What experimental design principles apply to optimizing synthetic yield and selectivity?

Design of Experiments (DoE) methodologies, such as factorial designs, identify critical variables (e.g., temperature, solvent ratio). For example, a Central Composite Design (CCD) can model non-linear relationships between reaction time and yield, enabling robust optimization . Flow chemistry systems enhance reproducibility by controlling residence time and mixing efficiency .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, methoxy groups) and testing bioactivity. Key steps:

  • Analog synthesis : Replace the 4-chloro group with electron-withdrawing/donating substituents.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Data correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends .

Q. What advanced analytical strategies address spectral overlap in complex derivatives?

Hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting impurities. For NMR, 2D experiments (HSQC, HMBC) assign overlapping aromatic signals. Dynamic NMR can detect slow conformational exchanges (e.g., hindered rotation in dihydroisoquinoline moieties) .

Q. How are pharmacokinetic properties (ADME) evaluated for this compound?

  • Absorption : Caco-2 cell monolayers predict intestinal permeability.
  • Metabolism : Liver microsome assays identify cytochrome P450-mediated degradation.
  • Excretion : Radiolabeled studies in rodents quantify renal/hepatic clearance. Computational tools (e.g., SwissADME) estimate logP, PSA, and rule-of-five compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.